molecular formula C17H30N4O2 B2944374 N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}propanamide CAS No. 1333561-32-2

N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}propanamide

Cat. No. B2944374
CAS RN: 1333561-32-2
M. Wt: 322.453
InChI Key: CWSZOSWTNBLGDI-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}propanamide, commonly known as CPP-115, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the treatment of various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. Inhibition of GABA aminotransferase leads to an increase in GABA levels, resulting in enhanced GABAergic neurotransmission and potential therapeutic effects in conditions such as epilepsy, anxiety, and addiction.

Mechanism of Action

CPP-115 acts as a potent inhibitor of N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}propanamide aminotransferase, leading to an increase in N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}propanamide levels in the brain. N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}propanamide is the main inhibitory neurotransmitter in the brain, and an increase in its levels can result in enhanced N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}propanamideergic neurotransmission, leading to potential therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects
CPP-115 has been shown to increase N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}propanamide levels in the brain, resulting in enhanced N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}propanamideergic neurotransmission. This can lead to various biochemical and physiological effects, including reduced neuronal excitability, increased synaptic inhibition, and potential therapeutic effects in neurological disorders.

Advantages and Limitations for Lab Experiments

CPP-115 has several advantages for use in scientific research, including its high potency, selectivity, and specificity for N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}propanamide aminotransferase inhibition. However, like any compound, CPP-115 has limitations, including potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

For research include investigating the long-term effects of CPP-115 on neuronal function, optimizing dosing strategies, and exploring its potential use in combination with other drugs for enhanced therapeutic effects.

Synthesis Methods

CPP-115 can be synthesized using a multi-step process involving the reaction of various reagents, including cyclohexanone, dimethylamine, and chloroacetyl chloride. The synthesis method has been optimized to produce high yields of pure CPP-115, making it a suitable compound for scientific research applications.

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic effects in various neurological disorders. In preclinical studies, CPP-115 has shown promise as an antiepileptic agent, demonstrating efficacy in reducing seizure frequency and severity in animal models of epilepsy. CPP-115 has also been investigated for its potential use in the treatment of anxiety and addiction, with preclinical studies showing anxiolytic and anti-addictive effects.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[2-[(dimethylamino)methyl]morpholin-4-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O2/c1-14(21-9-10-23-15(12-21)11-20(2)3)16(22)19-17(13-18)7-5-4-6-8-17/h14-15H,4-12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSZOSWTNBLGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)N2CCOC(C2)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}propanamide

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